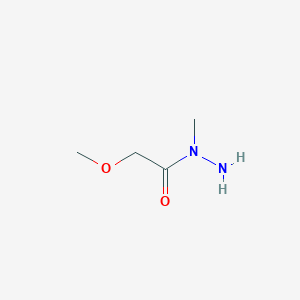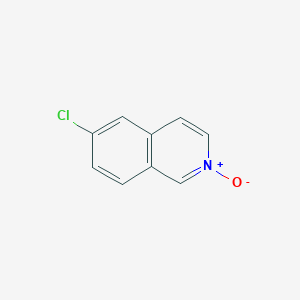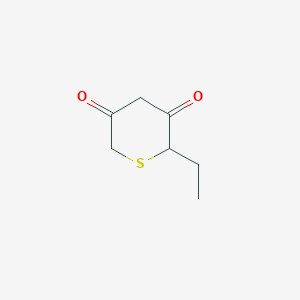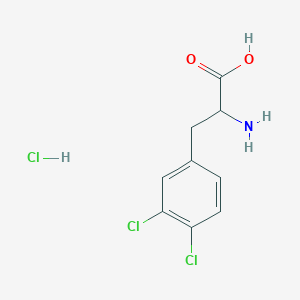![molecular formula C13H19ClN2O2 B6619060 rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis CAS No. 881891-90-3](/img/structure/B6619060.png)
rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis (also known as RAC-Bz-ACPC-HCl) is a synthetic compound with a variety of applications in scientific research. It is a member of the family of benzylcarbamate derivatives, which are used as inhibitors of various enzymes. This compound has been widely studied for its biochemical and physiological effects, as well as its applications in lab experiments.
Applications De Recherche Scientifique
RAC-Bz-ACPC-HCl has a variety of applications in scientific research. It has been used as an inhibitor of several enzymes, including human acetylcholinesterase, human butyrylcholinesterase, and human carboxylesterase. It has also been used in studies of the structure and function of proteins, such as the high-affinity binding site of human histamine H3 receptors. In addition, RAC-Bz-ACPC-HCl has been used to study the effects of drugs on the central nervous system, as well as to study the effects of drugs on the cardiovascular system.
Mécanisme D'action
RAC-Bz-ACPC-HCl has been found to act as an inhibitor of several enzymes. It works by binding to the active site of the enzyme, which blocks the enzyme from catalyzing its reaction. This inhibition of enzyme activity can have a variety of effects on the biochemical and physiological processes that rely on the enzyme.
Biochemical and Physiological Effects
RAC-Bz-ACPC-HCl has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, which can have a variety of effects on biochemical and physiological processes. For example, it has been found to inhibit the activity of human acetylcholinesterase, which can lead to increased levels of acetylcholine in the body, resulting in increased alertness and memory. In addition, it has been found to inhibit the activity of human butyrylcholinesterase, which can lead to increased levels of butyrylcholine in the body, resulting in increased muscle strength and coordination.
Avantages Et Limitations Des Expériences En Laboratoire
RAC-Bz-ACPC-HCl has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable in a variety of solvents. In addition, it is non-toxic and has a low potential for skin irritation. However, it is important to note that RAC-Bz-ACPC-HCl is a relatively weak inhibitor of enzymes, so it may not be suitable for experiments that require a strong inhibition of enzyme activity.
Orientations Futures
There are a variety of potential future directions for research involving RAC-Bz-ACPC-HCl. For example, further research could be conducted to explore the potential therapeutic applications of RAC-Bz-ACPC-HCl, such as its potential to treat certain neurological disorders. In addition, further research could be conducted to explore the potential use of RAC-Bz-ACPC-HCl as an inhibitor of other enzymes, such as proteases. Finally, further research could be conducted to explore the potential use of RAC-Bz-ACPC-HCl as a tool for studying the structure and function of proteins.
Méthodes De Synthèse
RAC-Bz-ACPC-HCl is synthesized through a multi-step process. First, rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate is synthesized by reacting 3-aminocyclopentyl-1-carboxylic acid with benzylchloroformate in the presence of a base, such as sodium hydroxide. This reaction produces rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate. Next, the rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate is reacted with hydrochloric acid to yield RAC-Bz-ACPC-HCl.
Propriétés
IUPAC Name |
benzyl N-[(1S,3R)-3-aminocyclopentyl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c14-11-6-7-12(8-11)15-13(16)17-9-10-4-2-1-3-5-10;/h1-5,11-12H,6-9,14H2,(H,15,16);1H/t11-,12+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIVONITISEIND-LYCTWNKOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)NC(=O)OCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1N)NC(=O)OCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(chloromethyl)-3-hydroxy-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B6618980.png)











![tert-butyl 3-[(1S)-1-aminoethyl]azetidine-1-carboxylate](/img/structure/B6619050.png)
